molecular formula C11H15NO2 B128329 4-Oxoadamantane-1-carboxamide CAS No. 155396-16-0

4-Oxoadamantane-1-carboxamide

Cat. No. B128329
CAS RN: 155396-16-0
M. Wt: 193.24 g/mol
InChI Key: WBKQGUVLWVPHQU-UHFFFAOYSA-N
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Description

4-Oxoadamantane-1-carboxamide, also known as OAC, is an organic compound belonging to the class of oxadamantanes. It has been the subject of scientific research for its interesting properties, including its ability to act as an agonist or antagonist for various receptors, and its potential to be used in drug development.

Scientific Research Applications

Regioselectivity in Medicinal Chemistry

4-Oxoquinolines, a class related to 4-Oxoadamantane-1-carboxamide, have shown significant importance in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with pharmacological activities such as antibacterial and antiviral effects. Research has employed computational methods to investigate the regioselective ethylation reactions of these compounds, highlighting their potential in developing targeted therapeutic agents (Batalha et al., 2019).

Fluorescence Properties for Chemical Sensing

Studies have also explored the fluorescence properties of 4-oxocarboxamide derivatives, indicating their potential use in chemical sensing and imaging applications. For instance, the conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles has been investigated for producing fluorescent compounds, which could have implications in developing new imaging tools or sensors (Ershov et al., 2015).

Synthesis and Biochemical Applications

The synthesis of 1,2,4-oxadiazole-3-carboxamide, a structure utilized extensively in pharmaceutical chemistry, represents another application area. A novel synthesis approach for this compound has been developed, offering a more efficient route for producing compounds containing 1,2,4-oxadiazole-3-carboxamide, potentially facilitating the discovery and development of new drugs (Du et al., 2021).

Antioxidant Activity in Drug Development

Compounds with carboxamide groups have been reported to exhibit antioxidant activities, which could be beneficial in reducing oxidative stress-related diseases. Research into 4-carboxamidobenzimidazole derivatives has identified molecules with potent PARP inhibitory and antioxidant activities, suggesting their use in therapeutic interventions against diseases caused by reactive oxygen species (Kálai et al., 2009).

Antimicrobial and Antibacterial Agents

The development of antimicrobial and antibacterial agents is another crucial application of 4-oxocarboxamides. Research into chromene-carboxamide derivatives has shown promising antibacterial activities, indicating the potential of these compounds in addressing bacterial infections and resistance (Chitreddy & Shanmugam, 2017).

properties

IUPAC Name

4-oxoadamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKQGUVLWVPHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385763
Record name 4-oxoadamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155396-16-0
Record name 4-oxoadamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of 4-oxoadamantane-1-carboxylic acid (1) was dissolved in 300 mL of MC and to the resulting solution was slowly added dropwise 30 mL of oxalic chloride. Then, five drops of DMF were added and the resulting mixture was stirred at room temperature for two hours, distilled under a reduced pressure, and then vacuum-dried. The compound as vacuum-dried was dissolved in 150 mL of anhydrous THF and the resulting solution was added dropwise to a solution prepared by mixing 60 mL of ammonia water and 150 mL of THF. This reaction was extremely exothermic and thus the reactor cooled with iced water. After being stirred for 30 minutes, solids in the reaction product were filtered off by using MC, and the organic solution being collected was dried over MgSO4 and then filtered and dried under a reduced pressure. The resulting product was recrystallized with a solution of MeOH and ether to provide 43 g of 4-oxoadamantane-1-carboxamide (2).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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